1.2-Dioleoyl-rac-glycerol (1,2-DOG), also known as (±)-1,2-Diolein, is a type of diacylglycerol (DAG) molecule. DAGs are a class of lipids found in cells and play important roles in various cellular processes, including signal transduction, protein kinase C activation, and membrane trafficking . 1,2-DOG specifically has two oleoyl chains attached to the glycerol backbone, making it a representative of unsaturated DAGs.
One of the well-established applications of 1,2-DOG in scientific research is its use as a substrate for protein kinase C (PKC) activation. PKC is a family of enzymes involved in various cellular signaling pathways. 1,2-DOG can bind to and activate specific PKC isoforms, such as conventional PKCs (cPKCs), leading to the initiation of downstream signaling cascades . This property makes 1,2-DOG a valuable tool for studying PKC function and its role in different cellular processes.
1,2-DOG can also be used to investigate various aspects of lipid metabolism and signaling. Due to its ability to interact with enzymes involved in DAG metabolism, such as DAG kinases, 1,2-DOG can serve as a tool to study the regulation of DAG levels and their impact on cellular signaling pathways . Additionally, 1,2-DOG can be used to investigate the role of DAGs in specific biological processes, such as insulin signaling and immune cell function.
1,2-Dioleoyl-rac-glycerol, also known as (±)-1,2-Diolein or rac-Glycerol 1,2-dioleate, is a type of diacylglycerol (DAG) molecule []. DAGs are a class of lipids formed by attaching two fatty acids to a glycerol backbone. In 1,2-Dioleoyl-rac-glycerol, both fatty acids attached are oleic acid, a monounsaturated fatty acid with 18 carbons and one double bond (18:1). The "rac" designation indicates that the molecule is a racemic mixture, meaning it contains both R and S enantiomers at the central carbon of the glycerol backbone.
1,2-Dioleoyl-rac-glycerol has a relatively simple molecular structure. It consists of a glycerol backbone with two oleic acid chains attached at the sn-1 and sn-2 positions []. The presence of the double bond in each oleic acid chain introduces a kink in the molecule, making it less rigid compared to saturated fatty acid-containing DAGs.
The presence of the hydroxyl groups and the cis double bond in the oleic acid chains contribute to the amphipathic nature of the molecule, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. This property allows 1,2-Dioleoyl-rac-glycerol to interact with both water and biological membranes.
1,2-Dioleoyl-rac-glycerol can be synthesized through various methods, including:
1,2-Dioleoyl-rac-glycerol acts as a second messenger in cellular signaling. It is produced in response to various stimuli, such as activation of G protein-coupled receptors. Once formed, 1,2-Dioleoyl-rac-glycerol binds and activates PKC enzymes. Activated PKCs phosphorylate various target proteins, leading to changes in cellular processes like cell proliferation, differentiation, and gene expression [].